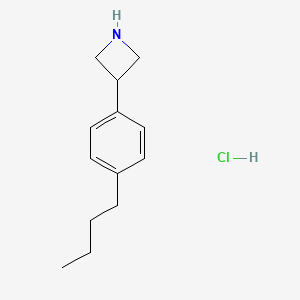

3-(4-Butylphenyl)azetidine Hydrochloride

Description

Overview of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles are a significant class of compounds in organic and medicinal chemistry. medwinpublishers.com This category is primarily represented by azetidines, which are saturated rings containing one nitrogen atom, and their oxidized counterparts, azetidin-2-ones, commonly known as β-lactams. These structures are integral to numerous natural and synthetic compounds with a wide range of biological activities. medwinpublishers.com

The inherent ring strain of the four-membered ring imparts unique chemical reactivity and a rigid, three-dimensional structure that is highly desirable in drug design. researchgate.net This constrained conformation can lead to enhanced binding to biological targets and improved metabolic stability compared to more flexible, larger ring systems. researchgate.net Consequently, these heterocycles are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme. The versatility of the azetidine (B1206935) ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. researchgate.net

Historical Development and Challenges in Azetidine Ring Synthesis

The synthesis of the azetidine ring has historically been a challenging endeavor for organic chemists. The primary difficulty arises from the significant ring strain of the four-membered system, which makes its formation thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. medwinpublishers.com

Early synthetic methods often resulted in low yields due to competing side reactions, such as polymerization or the formation of larger rings. organic-chemistry.org Traditional and common strategies for constructing the azetidine core include intramolecular cyclization reactions. organic-chemistry.org These typically involve the cyclization of linear precursors like 1,3-amino alcohols or 1,3-haloamines. organic-chemistry.org Another classical approach is the [2+2] cycloaddition reaction between an imine and an alkene, although this method can present challenges in controlling regioselectivity and stereoselectivity.

Over the years, significant progress has been made in developing more efficient and versatile synthetic routes. Modern methods often employ transition metal catalysis, photocatalysis, or the use of highly reactive intermediates to overcome the inherent difficulties of forming the strained ring. Despite these advances, the synthesis of substituted azetidines, particularly those with complex substitution patterns, remains an active area of research, demanding innovative synthetic strategies to improve yields, functional group tolerance, and stereocontrol. organic-chemistry.orgrsc.org

Rationale for Investigating Substituted Azetidine Systems

The investigation into substituted azetidine systems is driven by their immense potential in medicinal chemistry and drug discovery. The azetidine scaffold serves as a versatile building block that can be strategically modified to interact with a wide array of biological targets. By introducing various substituents onto the azetidine ring, chemists can explore vast chemical space and modulate the molecule's physicochemical properties, such as its polarity, lipophilicity, and metabolic stability.

Substituted azetidines are often explored as bioisosteres for other cyclic amines like pyrrolidines and piperidines. A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The unique conformational constraints of the azetidine ring can offer advantages in target binding affinity and selectivity over its five- and six-membered counterparts.

Furthermore, the introduction of substituents at the 3-position of the azetidine ring, as in the case of 3-aryl azetidines, allows for the precise orientation of functional groups in three-dimensional space. This is crucial for optimizing interactions with the binding pockets of enzymes and receptors. Research has shown that such derivatives have potential applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others, making the continued synthesis and evaluation of novel substituted azetidines a highly valuable pursuit in the quest for new therapeutic agents. medwinpublishers.com

Contextualizing 3-(4-Butylphenyl)azetidine (B13704140) Hydrochloride within Azetidine Chemistry

3-(4-Butylphenyl)azetidine Hydrochloride is a specific example of a 3-substituted azetidine derivative. Its structure features a butyl-substituted phenyl group attached to the 3-position of the azetidine ring, and it is supplied as a hydrochloride salt to improve its solubility and stability.

This compound falls squarely within the class of 3-aryl azetidines, which are actively investigated in medicinal chemistry. The rationale for synthesizing and studying molecules like this is often as a building block or scaffold for the creation of more complex drug candidates. nih.gov The 3-aryl azetidine motif can serve as a conformationally restricted analogue of other biologically active structures. For instance, 3-aryl azetidine carboxylic acids have been studied as analogues of the pain medication Meperidine. nih.gov

The synthesis of 3-aryl azetidines can be achieved through various modern organic chemistry techniques, including palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the carbon-carbon bond between the azetidine ring and the aryl group. nih.gov The presence of the 4-butylphenyl group provides a lipophilic substituent that can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. As a hydrochloride salt, the compound is rendered more water-soluble, which is a common practice for compounds intended for biological screening or further chemical elaboration. Therefore, this compound represents a synthetic intermediate or a potential lead compound, embodying the strategic design principles used in modern drug discovery that leverage the unique properties of the azetidine scaffold.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

3-(4-butylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H |

InChI Key |

BUUBYMYJQFLXFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CNC2.Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Analysis Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For 3-(4-Butylphenyl)azetidine (B13704140) Hydrochloride, this technique is used to verify the elemental composition.

The free base, 3-(4-Butylphenyl)azetidine, has a molecular formula of C₁₃H₁₉N. In HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The exact mass of this ion is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This theoretical exact mass is then compared to the experimentally measured mass. The close agreement between these values confirms the molecular formula and rules out other potential elemental compositions.

Research Findings: Analysis via ESI-HRMS would be expected to yield a prominent peak for the protonated molecule [C₁₃H₂₀N]⁺. The theoretical exact mass of this ion is 202.15905 Da. An experimental measurement falling within a narrow tolerance (e.g., ±0.001 Da) of this value provides high confidence in the molecular formula.

Table 1: Illustrative HRMS Data for 3-(4-Butylphenyl)azetidine This table presents expected data for the protonated free base.

| Ion Formula | Theoretical m/z (Da) | Measured m/z (Da) | Mass Difference (ppm) |

|---|

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals and to establish stereochemistry.

For 3-(4-Butylphenyl)azetidine Hydrochloride, the structure consists of a butyl group, a 1,4-disubstituted benzene (B151609) ring, and an azetidine (B1206935) ring. The hydrochloride form means the azetidine nitrogen is protonated and carries a positive charge, which influences the chemical shifts of nearby protons and carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

A combination of 2D NMR experiments is used to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds (vicinal or geminal). It is used to identify coupled spin systems. For the target molecule, COSY would show correlations within the butyl chain (e.g., between the -CH₂-CH₂-CH₂-CH₃ protons) and within the azetidine ring (between the methine proton and the methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons of the butyl group to the quaternary and ortho carbons of the phenyl ring, and from the azetidine ring protons to the carbons of the phenyl ring, thus confirming the connectivity of the major structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In a rigid ring system or for determining the relative orientation of substituents, NOESY can provide critical through-space correlations.

Research Findings: A comprehensive 2D NMR analysis would allow for the complete assignment of all signals. For example, the aromatic protons, which appear as two distinct doublets in the ¹H NMR spectrum, can be definitively assigned using HMBC correlations to the butyl group's benzylic methylene and the azetidine's methine carbon. The connectivity within the azetidine ring is confirmed by COSY, and the attachment of the phenyl ring to the C3 position of the azetidine is established via HMBC correlations from the H3 proton of the azetidine to the C1' carbon of the phenyl ring.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Assignments are based on analogous structures and predicted values. Spectra are typically recorded in solvents like DMSO-d₆ or D₂O.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| Azetidine Ring | |||

| H2 / H4 | ~4.2 - 4.4 | ~55.0 | COSY to H3; HMBC to C3, C1' |

| H3 | ~4.0 - 4.2 | ~38.5 | COSY to H2/H4; HMBC to C1', C2'/C6' |

| N-H₂⁺ | ~9.5 - 10.5 | - | HMBC to C2, C4 |

| Phenyl Ring | |||

| C1' | - | ~135.0 | - |

| H2' / H6' | ~7.35 (d) | ~129.5 | COSY to H3'/H5'; HMBC to C4', C1', C3 |

| H3' / H5' | ~7.20 (d) | ~129.0 | COSY to H2'/H6'; HMBC to C1', C7 |

| C4' | - | ~145.0 | - |

| Butyl Chain | |||

| H7 (-CH₂-) | ~2.60 (t) | ~35.0 | COSY to H8; HMBC to C4', C3'/C5' |

| H8 (-CH₂-) | ~1.55 (m) | ~33.5 | COSY to H7, H9 |

| H9 (-CH₂-) | ~1.30 (m) | ~22.5 | COSY to H8, H10 |

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides data on molecules averaged over various conformations, solid-state NMR (ssNMR) spectroscopy provides information about the structure in the crystalline state. This is particularly important for pharmaceutical compounds, which can exist in different polymorphic forms (different crystal packing arrangements). Different polymorphs can have distinct physical properties. ssNMR, especially using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between these forms by detecting subtle differences in the chemical shifts and relaxation times of atoms in the solid lattice.

Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Purity and Isomeric Resolution

Since 3-(4-Butylphenyl)azetidine is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample.

The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

Method Development: Developing a separation method involves screening different CSPs and mobile phase conditions. For a compound like 3-(4-Butylphenyl)azetidine, polysaccharide-based columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often effective. The separation can be performed using High-Performance Liquid Chromatography (HPLC) in normal-phase (e.g., hexane/isopropanol (B130326) mixtures), polar organic (e.g., acetonitrile (B52724) or methanol), or reversed-phase modes. The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution for amine-containing compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the precise positions of all atoms in the crystal lattice.

This technique provides a wealth of information:

Absolute Configuration: For a chiral compound, X-ray crystallography on a crystal containing a single enantiomer can determine its absolute stereochemistry (R or S configuration) without ambiguity, especially when using anomalous dispersion methods.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the pucker of the azetidine ring and the orientation of the butylphenyl substituent.

Intermolecular Interactions: It provides detailed insight into the crystal packing, identifying intermolecular forces such as hydrogen bonds (e.g., involving the N-H₂⁺ group and the chloride counter-ion) and van der Waals interactions that stabilize the crystal lattice.

Vibrational Spectroscopy for Characteristic Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The hydrochloride salt form will show distinct features compared to the free base.

Key Expected Vibrational Bands:

N-H₂⁺ Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 2700-3100 cm⁻¹, characteristic of a secondary ammonium salt.

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the butyl and azetidine C-H groups will appear in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

N-H Bending: An absorption band around 1580-1600 cm⁻¹ is typical for ammonium salts.

Para-substitution Pattern: A strong band in the out-of-plane bending region (around 800-850 cm⁻¹) in the IR spectrum is indicative of 1,4-disubstitution on the benzene ring.

These spectroscopic techniques, when used in concert, provide a complete and detailed picture of the structure, purity, and stereochemistry of this compound, which is essential for its proper identification and characterization.

Chemical Reactivity and Functionalization of the Azetidine Core

Ring-Opening Reactions of Azetidines and Their Synthetic Applications

The significant ring strain of the azetidine (B1206935) ring, though less than that of aziridines, is a driving force for various ring-opening transformations. These reactions can be initiated by either nucleophilic or electrophilic attack and provide access to a diverse array of functionalized amine derivatives.

Nucleophilic Ring Opening

Nucleophilic ring-opening of azetidines, particularly when activated, is a well-established method for the synthesis of substituted linear amines. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the azetidine ring. In the case of 3-arylazetidines, activation of the nitrogen atom, often through protonation (as in the hydrochloride salt) or by conversion to an azetidinium ion, facilitates the ring-opening process.

The regioselectivity of nucleophilic attack on azetidinium ions is a subject of detailed study. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. For a 3-substituted azetidinium ion, this would typically be the C4 position. However, electronic effects from the substituent at C3 can influence the outcome. An aryl group at the C3 position can stabilize a partial positive charge at the adjacent carbon, potentially directing the nucleophilic attack to the C2 position under certain conditions. The nature of the nucleophile also plays a crucial role in determining the regioselectivity of the ring-opening reaction.

A variety of nucleophiles, including halides, amines, alcohols, and carbon nucleophiles, can be employed in these reactions. The products are γ-substituted amines, which are valuable intermediates in organic synthesis.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated 3-Arylazetidines

| Entry | Nucleophile | Activating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | NaN3 | H+ | H2O/THF | 80 | γ-Azido amine | 85 |

| 2 | Benzylamine | H+ | CH3CN | 60 | γ-Diamino derivative | 78 |

| 3 | CH3OH | Lewis Acid (e.g., BF3·OEt2) | CH2Cl2 | 25 | γ-Amino ether | 92 |

| 4 | Phenylmagnesium bromide | Cu(I) catalyst | THF | 0 to 25 | γ-Amino diaryl derivative | 75 |

Note: The data in this table is representative of reactions with analogous 3-arylazetidines and serves to illustrate the potential synthetic applications of 3-(4-Butylphenyl)azetidine (B13704140) hydrochloride.

Electrophilic Ring Opening

Electrophilic activation of the azetidine ring can also lead to ring-opening. This typically involves the coordination of a Lewis acid to the nitrogen atom, which enhances the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack, even by weak nucleophiles. This approach is particularly useful for promoting reactions that might not proceed readily under simple acid catalysis.

For instance, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can catalyze the ring-opening of N-activated azetidines with various nucleophiles, including alcohols and thiols, to afford the corresponding γ-amino ethers and thioethers in good yields. The regioselectivity of these reactions is also a key consideration and is influenced by the substitution pattern of the azetidine ring.

Transformations at the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring of 3-(4-Butylphenyl)azetidine is a key site for functionalization, allowing for the introduction of a wide variety of substituents. These transformations are fundamental to modifying the properties of the molecule for various applications.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring can be readily N-alkylated or N-acylated. N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfonates in the presence of a base to neutralize the generated acid. The choice of base and solvent can significantly influence the reaction efficiency. Microwave irradiation has also been shown to accelerate N-alkylation reactions of amines with alkyl halides in aqueous media.

N-acylation is typically performed using acylating agents like acid chlorides or anhydrides, often in the presence of a base to scavenge the acid byproduct. These reactions are generally high-yielding and provide stable amide derivatives. The reactivity of the azetidine nitrogen allows for the introduction of a wide array of acyl groups, thereby enabling the synthesis of a diverse library of compounds.

Table 2: Illustrative N-Alkylation and N-Acylation Reactions of 3-Arylazetidines

| Entry | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Benzyl bromide | K2CO3 | Acetonitrile (B52724) | 80 | N-Benzyl-3-arylazetidine | 95 |

| 2 | Methyl iodide | Et3N | THF | 25 | N-Methyl-3-arylazetidine | 92 |

| 3 | Acetyl chloride | Pyridine | CH2Cl2 | 0 to 25 | N-Acetyl-3-arylazetidine | 98 |

| 4 | Acetic anhydride | Et3N | CH2Cl2 | 25 | N-Acetyl-3-arylazetidine | 96 |

Note: This table presents typical conditions and yields for N-functionalization of 3-arylazetidines, which are expected to be applicable to 3-(4-Butylphenyl)azetidine.

Formation of N-Heterocyclic Derivatives

The azetidine ring can serve as a building block for the synthesis of more complex N-heterocyclic systems. For example, intramolecular cyclization reactions of appropriately functionalized N-substituted azetidines can lead to the formation of fused or spiro-heterocyclic systems. These transformations often involve the generation of a reactive intermediate, such as an azomethine ylide from the azetidinium salt, which can then undergo cycloaddition reactions.

The synthesis of spiro-heterocycles containing an azetidine ring has garnered significant interest due to their unique three-dimensional structures and potential applications in medicinal chemistry. These can be prepared through various cycloaddition strategies.

Reactivity of the 4-Butylphenyl Moiety

The 4-butylphenyl group attached to the azetidine ring also offers sites for chemical modification. The reactivity of this aromatic moiety is influenced by the butyl group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would be expected to occur primarily at the positions ortho to the butyl group (positions 2 and 6 of the phenyl ring), as the para position is already substituted. However, the steric bulk of the butyl group might favor substitution at the less hindered ortho position. Friedel-Crafts acylation of butylbenzene isomers has been studied, and the product distribution is influenced by the reaction conditions.

The benzylic position of the butyl group (the carbon atom directly attached to the aromatic ring) is also a site of potential reactivity. Benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to radical reactions such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions. This would introduce a bromine atom at the benzylic position, which can then be further functionalized through nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The butylphenyl group of 3-(4-butylphenyl)azetidine provides a versatile platform for electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the substituents on the aromatic ring. The n-butyl group is an ortho, para-directing activator due to its electron-donating inductive effect, which stabilizes the carbocation intermediates formed during the substitution. openstax.orglibretexts.orglibretexts.orgchemistrytalk.org The azetidinyl group, attached at the 3-position of the phenyl ring, can also influence the regioselectivity of the reaction. Depending on the nature of the substituent on the azetidine nitrogen and the reaction conditions, the azetidinyl group can act as either a weak activating or deactivating group. makingmolecules.com

Common electrophilic aromatic substitution reactions that can be performed on the butylphenyl ring include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho and para substituted products with respect to the butyl group. openstax.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-(4-Butylphenyl)azetidine

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Butyl-3-nitrophenyl)azetidine and 3-(4-Butyl-2-nitrophenyl)azetidine |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-butylphenyl)azetidine and 3-(2-Bromo-4-butylphenyl)azetidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-butylphenyl)azetidine and 3-(2-Acetyl-4-butylphenyl)azetidine |

Note: The exact ratio of ortho to para products can be influenced by steric hindrance from the azetidine ring.

Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edunih.gov In the case of 3-(4-butylphenyl)azetidine, the nitrogen atom of the azetidine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position on the phenyl ring by a strong base such as n-butyllithium or sec-butyllithium. wikipedia.orgrsc.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The efficiency of the lithiation can be influenced by the presence of a protecting group on the azetidine nitrogen. N-alkylation of the azetidine would likely enhance its directing group ability. rsc.org

Table 2: Potential Functionalizations via Lithiation-Quenching of N-Protected 3-(4-Butylphenyl)azetidine

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | (CH₃)₂C=O | Hydroxyalkyl (-C(OH)(CH₃)₂) |

| Alkyl halides | CH₃I | Methyl (-CH₃) |

| Silyl halides | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Regioselective and Chemoselective Modifications of the Azetidine Scaffold

The strained four-membered ring of azetidine is susceptible to various modifications, which can be performed with a high degree of regioselectivity and chemoselectivity. magtech.com.cnresearchgate.netresearchgate.net These modifications can either retain the azetidine core or involve ring-opening to generate linear amine derivatives. nih.govbohrium.com

N-Functionalization: The secondary amine of the azetidine ring in 3-(4-butylphenyl)azetidine hydrochloride can be readily functionalized after deprotonation. A wide range of substituents can be introduced at the nitrogen atom, including alkyl, acyl, and sulfonyl groups. This N-functionalization is a key step in modulating the biological activity and physicochemical properties of the molecule. rsc.orgnih.gov

C-Functionalization: While direct C-H functionalization of the azetidine ring is challenging, strategies involving α-lithiation have been developed for N-protected azetidines. nih.gov For 3-(4-butylphenyl)azetidine, functionalization at the C2 and C4 positions would be possible through such methods.

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often activated by N-acylation or N-alkylation to form an azetidinium ion. nih.govbohrium.com The regioselectivity of the ring-opening is influenced by the substituents on the ring. magtech.com.cnresearchgate.net In the case of 3-(4-butylphenyl)azetidine, nucleophilic attack is likely to occur at the less sterically hindered C4 position or at the C2 position, depending on the nature of the nucleophile and the N-substituent. bohrium.com

Derivatization Towards More Complex Molecular Structures

The functional handles present in this compound, namely the secondary amine and the aromatic ring, serve as excellent starting points for derivatization into more complex molecular architectures. rsc.orgnih.govresearchgate.netnih.govarkat-usa.org

Building upon the functionalization strategies discussed previously, multi-step synthetic sequences can be designed to construct intricate molecules with potential applications in medicinal chemistry and materials science. mdpi.comekb.egnih.gov For example, a sequence involving N-arylation of the azetidine followed by an electrophilic aromatic substitution on the newly introduced aryl ring could lead to the synthesis of complex polyaromatic systems.

Furthermore, the azetidine ring can be incorporated as a constrained building block in the synthesis of peptides and other bioactive molecules, where the rigid four-membered ring can impart favorable conformational properties. researchgate.netnih.gov

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of azetidine (B1206935) systems. These methods allow for a detailed examination of the molecule's properties, which are governed by its electron distribution.

The four-membered azetidine ring is not planar. Gas-phase electron diffraction studies have shown that the parent azetidine molecule adopts a puckered conformation, characterized by a dihedral angle of approximately 37°. rsc.org This puckering helps to alleviate some of the inherent steric and torsional strain. For substituted azetidines like 3-(4-Butylphenyl)azetidine (B13704140), computational methods are used to determine the preferred conformation (ring pucker) and the orientation of the substituent. For instance, calculations can predict whether the aryl group preferentially occupies a pseudo-axial or pseudo-equatorial position and the energy barrier for ring inversion.

A defining feature of the azetidine ring is its significant ring strain, which is a primary driver of its chemical reactivity. researchgate.netrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral (sp³) or trigonal planar (sp²) geometries. Computational models, using isodesmic or homodesmotic reactions, can quantify this strain energy. researchgate.net The calculated ring strain energy for azetidine is typically in the range of 25-27 kcal/mol, a value considerably higher than that of cyclopentane (B165970) but lower than that of the more reactive aziridine. researchgate.net This stored energy facilitates ring-opening reactions, a key aspect of azetidine chemistry. beilstein-journals.org

Table 1: Calculated Ring Strain Energies (RSE) for Azetidine and Related Cyclic Compounds This table presents representative computationally derived RSE values to illustrate the strain in four-membered rings compared to other cyclic systems. The exact values can vary based on the computational method.

| Compound | Ring Size | Heteroatom | Typical Calculated RSE (kcal/mol) |

| Cyclopropane | 3 | None | ~28 |

| Aziridine | 3 | N | ~27 |

| Azetidine | 4 | N | ~26 |

| Cyclobutane | 4 | None | ~26 |

| Pyrrolidine (B122466) | 5 | N | ~6 |

| Cyclopentane | 5 | None | ~6 |

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nrel.govrsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT functionals such as B3LYP, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given molecular structure. nih.gov

The accuracy of these predictions has improved significantly, with modern protocols often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts compared to experimental values. nrel.gov For a molecule like 3-(4-Butylphenyl)azetidine hydrochloride, computational predictions can help assign specific signals to the protons and carbons of the azetidine ring and the butylphenyl substituent, confirming the regiochemistry and stereochemistry of the molecule. Machine learning models, trained on large datasets of experimental and calculated shifts, are also emerging as rapid and accurate prediction tools. nsf.govbohrium.com

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a 3-Phenylazetidine (B587272) Analog This table provides hypothetical data for a representative 3-phenylazetidine structure to demonstrate the utility of computational prediction. Calculations are typically performed using DFT (e.g., B3LYP/6-31G(d,p)) with the GIAO method.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| Azetidine C2/C4 | 55.2 | 54.5 | 4.10 | 4.05 |

| Azetidine C3 | 40.1 | 39.6 | 4.35 | 4.30 |

| Phenyl C-ipso | 142.5 | 141.8 | - | - |

| Phenyl C-ortho | 127.8 | 127.5 | 7.35 | 7.32 |

| Phenyl C-meta | 129.5 | 129.1 | 7.45 | 7.41 |

| Phenyl C-para | 128.9 | 128.5 | 7.40 | 7.38 |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into a molecule's reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. schrodinger.com For a 3-aryl azetidine, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the C-N bonds of the strained ring, indicating their susceptibility to nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies for a 3-Aryl Azetidine System This table shows sample data obtained from DFT calculations (e.g., B3LYP/6-311G(d,p)) in an acetonitrile (B52724) solvent model to illustrate typical energy values.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | 1.25 | Higher energy unoccupied orbital |

| LUMO | 0.85 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| HOMO-1 | -6.90 | Lower energy occupied orbital |

| HOMO-LUMO Gap (ΔE) | 7.00 | Indicator of chemical reactivity |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This is particularly useful for understanding the complex pathways involved in the synthesis of strained heterocyclic systems like azetidines.

The formation of an azetidine ring often competes with the formation of other, less strained rings, such as the five-membered pyrrolidine ring. nih.gov Computational studies can elucidate the factors that favor one pathway over another by locating and characterizing the transition states (TS) for each potential reaction. A transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (ΔG‡) and, consequently, the reaction rate.

For example, in the intramolecular cyclization of epoxy amines, DFT calculations have been used to compare the activation barriers for the "4-exo-tet" cyclization (leading to azetidine) versus the "5-endo-tet" cyclization (leading to pyrrolidine). nih.gov By calculating the free energy profiles, researchers can predict the regioselectivity of the ring-closing step. These calculations often reveal subtle steric and electronic effects within the transition state structure that favor the formation of the four-membered ring under specific catalytic conditions. nih.gov

Table 4: Calculated Free Energy Barriers for Competing Azetidine vs. Pyrrolidine Formation Pathways This table presents illustrative data from a computational study on the intramolecular aminolysis of an epoxy amine, showing how theory can predict reaction outcomes.

| Reaction Pathway | Ring Closure Type | Catalyst Model | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

| Path A | 4-exo-tet | Uncatalyzed | 25.8 | Pyrrolidine |

| Path B | 5-endo-tet | Uncatalyzed | 22.1 | Pyrrolidine |

| Path A | 4-exo-tet | La(III) Coordinated | 18.5 | Azetidine |

| Path B | 5-endo-tet | La(III) Coordinated | 24.3 | Azetidine |

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. Computational models can account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orgnih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net This allows for the calculation of solvation energies and the modeling of how the solvent stabilizes or destabilizes reactants, intermediates, transition states, and products. orientjchem.org

For reactions involving charged or highly polar species, such as the formation of an azetidinium intermediate, polar solvents are expected to significantly lower the energy of the transition state, thereby accelerating the reaction. By performing calculations in the gas phase and in various solvent continua (e.g., acetonitrile, methanol, water), chemists can predict how changing the reaction medium will affect the energy barriers and thermodynamic favorability of different reaction pathways, guiding the selection of optimal experimental conditions. q-chem.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide detailed insights into the conformational landscape of the azetidine ring and the appended butylphenyl group, as well as its interactions with solvent molecules and potential binding partners.

Conformational Sampling of the Azetidine Ring: The four-membered azetidine ring is characterized by a degree of ring strain that dictates its conformational preferences. Unlike more flexible five- or six-membered rings, the azetidine ring typically adopts a puckered conformation to alleviate some of this strain. Computational studies on analogous systems, such as L-azetidine-2-carboxylic acid, have shown that the azetidine ring can exist in different puckered states, and the energetic barrier between these states can be relatively low. nih.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring. researchgate.net

For this compound, the bulky 4-butylphenyl group at the 3-position is expected to have a significant influence on the ring's puckering. MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable puckered conformations and the transition states between them. The orientation of the butylphenyl group relative to the azetidine ring (i.e., pseudo-axial vs. pseudo-equatorial) would be a key aspect of this analysis. Furthermore, the flexible butyl chain would also be subject to conformational sampling, and its various rotamers would be explored during the simulation.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with its environment. In an aqueous solvent, for instance, simulations can reveal the structure and dynamics of the hydration shell around the molecule. The hydrochloride salt form implies that the azetidine nitrogen is protonated, creating a positively charged center that will strongly interact with the partial negative charge on the oxygen atoms of water molecules. Hydrogen bonding between the azetidinium proton and water, as well as between water and the chloride counter-ion, would be extensively characterized. The hydrophobic butylphenyl group, in contrast, would be expected to influence the local water structure, promoting hydrophobic hydration.

| Simulation Parameter | Typical Value/Condition for Azetidine Systems | Rationale |

| Force Field | AMBER, CHARMM, or OPLS | Commonly used and well-validated force fields for organic molecules and biomolecules. |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) | Provides a realistic representation of solvent interactions, which is crucial for a charged molecule. |

| System Size | Molecule in a box of ~1000-5000 solvent molecules | Sufficient to minimize boundary artifacts and simulate bulk solvent behavior. |

| Simulation Time | Nanoseconds to microseconds | Allows for adequate sampling of conformational space and observation of key intermolecular events. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

Structure-Property Relationship (SPR) Predictions

Structure-Property Relationship (SPR) models are computational methods that predict the physicochemical properties of a molecule based on its chemical structure. These predictions are valuable in the early stages of research for characterizing a compound without the need for extensive experimental measurements. For this compound, various properties can be estimated using established algorithms.

These predictions are derived from the molecule's 2D or 3D structure using quantitative structure-property relationship (QSPR) models. These models are built on large datasets of experimentally determined properties and use molecular descriptors to correlate chemical structure with a specific property. For example, lipophilicity (LogP) is often calculated using methods that sum the contributions of individual atoms or fragments.

| Property | Predicted Value (Illustrative) | Method of Prediction | Significance |

| Molecular Weight | 225.77 g/mol | Sum of atomic weights | A fundamental property for all chemical calculations. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Atom-based or fragment-based methods (e.g., XLogP3, ALOGP) | Indicates the lipophilicity of the molecule, which influences its solubility and membrane permeability. |

| pKa | ~10.5 - 11.5 | Empirical models based on substituent effects (e.g., Hammett equations) | Predicts the ionization state of the azetidine nitrogen at different pH values. |

| Polar Surface Area (PSA) | ~12-15 Ų | Fragment-based contribution methods | Relates to a molecule's ability to permeate cell membranes. |

Note: The predicted values are illustrative and would need to be calculated using specific software packages for a precise estimation.

In Silico Modeling of Molecular Interactions for Mechanistic Understanding

In silico modeling techniques, such as molecular docking and pharmacophore modeling, are used to predict and analyze the interaction of a small molecule with a biological target, typically a protein receptor. These methods are instrumental in generating hypotheses about a compound's potential mechanism of action at a molecular level and are frequently used in academic research to design probe molecules.

Ligand-Receptor Binding Affinity Prediction: For this compound, if a potential protein target were to be investigated, molecular docking could be employed to predict its binding mode and affinity. The process involves generating a 3D model of the compound and "docking" it into the binding site of the receptor. A scoring function is then used to estimate the strength of the interaction, providing a prediction of the binding affinity.

The 4-butylphenyl group would likely play a key role in these interactions, potentially fitting into a hydrophobic pocket within the receptor's binding site. The protonated azetidine ring could form crucial electrostatic interactions or hydrogen bonds with polar or negatively charged amino acid residues. The conformational flexibility of both the ligand and the receptor can be taken into account to varying degrees, depending on the sophistication of the docking algorithm.

Application as an Academic Probe: Computational studies can guide the design of 3-(4-Butylphenyl)azetidine and its analogs as academic probes to study the structure and function of specific receptors or enzymes. For example, if docking studies predict a favorable binding mode, this information can be used to design derivatives with modified substituents to probe the steric and electronic requirements of the binding site. By comparing the predicted binding affinities of a series of analogs with their experimentally determined activities, a structure-activity relationship (SAR) can be developed, further refining the understanding of the molecular interactions. nih.gov

Exploration of Academic Applications and Research Directions Non Clinical Focus

Application as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

Precursors for Advanced Heterocyclic Compounds

The 3-(4-Butylphenyl)azetidine (B13704140) scaffold is an excellent starting point for the synthesis of more complex, often biologically active, heterocyclic systems. The azetidine (B1206935) ring can be functionalized at the nitrogen atom or at the positions on the phenyl ring to build fused, bridged, and spirocyclic architectures. nih.govresearchgate.net

Various synthetic strategies can be employed:

N-Functionalization: The secondary amine of the azetidine ring is a nucleophilic site readily available for alkylation, acylation, or arylation, allowing the introduction of diverse functional groups and the construction of larger molecular frameworks.

Ring Expansion: Azetidines can undergo ring expansion reactions to form larger, more common heterocycles like pyrrolidines and piperidines, which are ubiquitous in pharmaceuticals. magtech.com.cn

Cross-Coupling Reactions: The aryl group, in this case, the 4-butylphenyl moiety, can be further modified. If a precursor like a 3-(4-bromophenyl)azetidine (B121925) is used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can introduce a wide variety of substituents on the phenyl ring. nih.gov This modular approach allows for the systematic exploration of chemical space. For instance, a general method for creating 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds has been developed via Pd-catalysed cross-coupling, producing analogues of pain medications. nih.gov

Scaffolds for Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The 3-arylazetidine core is an ideal scaffold for DOS due to its rigid three-dimensional structure and multiple points for diversification. nih.govnih.gov Starting from a common intermediate like 3-(4-butylphenyl)azetidine, chemists can generate large libraries of related compounds by systematically varying substituents at different positions.

A notable example is the synthesis of a 1,976-membered library of spirocyclic azetidines designed to target the central nervous system (CNS). nih.govresearchgate.net Such libraries have demonstrated a high degree of structural diversity while maintaining properties suitable for CNS drug candidates. nih.gov The 3-arylazetidine scaffold provides a robust starting point for creating these complex molecules, which can then be screened for various biological activities.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The 3-arylazetidine scaffold is a promising starting point for developing such probes due to its presence in various bioactive compounds and its favorable physicochemical properties. nih.gov

Design Principles for Modulators of Molecular Targets (e.g., receptor binding, enzyme inhibition in vitro)

The design of molecules that can selectively bind to and modulate the function of biological targets like receptors and enzymes is a cornerstone of chemical biology and drug discovery. nih.govnih.gov The 3-(4-butylphenyl)azetidine structure incorporates key features for this purpose:

Rigid Core: The strained azetidine ring provides a conformationally restricted scaffold. This rigidity can help in pre-organizing the pharmacophoric elements in a specific orientation required for binding to a target, potentially increasing potency and selectivity.

Lipophilic Phenyl Group: The 4-butylphenyl group can engage in hydrophobic and van der Waals interactions within the binding pockets of proteins. The butyl substituent, in particular, adds significant lipophilicity which can be critical for penetrating into hydrophobic subpockets of enzymes or receptors.

Hydrogen Bonding Capability: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

By modifying the substituents on the phenyl ring and the azetidine nitrogen, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. For example, derivatives of 3-hydroxy-3-(4-methoxyphenyl)azetidine have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3, demonstrating that the 3-arylazetidine core can serve as a basis for designing enzyme/transporter inhibitors. drugbank.com

Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. mdpi.commdpi.com The 3-(4-butylphenyl)azetidine scaffold is well-suited for systematic SAR investigations. By creating a series of analogues where the butyl group is moved to different positions (ortho, meta), varied in length (e.g., propyl, pentyl), or replaced with other functional groups (e.g., methoxy, halogen), researchers can probe the specific interactions that govern biological activity.

Table 1: Hypothetical SAR Study of 3-(4-Alkylphenyl)azetidine Analogues on a Generic Kinase Target

| Compound | R Group (para-position) | IC₅₀ (nM) | Rationale for Change |

| 1 | -CH₃ | 500 | Baseline compound |

| 2 | -CH₂CH₃ | 350 | Increased hydrophobic interaction |

| 3 | -CH₂CH₂CH₃ | 150 | Optimal fit in hydrophobic pocket |

| 4 (Parent) | -CH₂CH₂CH₂CH₃ | 80 | Strong hydrophobic binding |

| 5 | -CH₂CH₂CH₂CH₂CH₃ | 200 | Steric clash; too large for pocket |

| 6 | -OCH₃ | 1200 | Loss of key hydrophobic contact |

Note: The data in this table is illustrative and designed to show how SAR studies on this scaffold could be conducted. It is not based on experimental results for 3-(4-Butylphenyl)azetidine Hydrochloride.

Such studies provide valuable insights into the topology of the target's binding site and guide the rational design of more potent and selective molecules. drugbank.com

Use in Peptidomimetic and Non-Natural Amino Acid Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govupc.edu Azetidine-based amino acids are considered valuable non-natural amino acids for incorporation into peptides. acs.orgnih.gov They act as conformationally constrained analogues of natural amino acids like proline or β-proline. nih.gov

The 3-(4-butylphenyl)azetidine structure can be envisioned as a building block for a non-natural amino acid. When incorporated into a peptide sequence, the rigid azetidine ring can induce specific secondary structures, such as β-turns. acs.org The 4-butylphenyl side chain would project from the peptide backbone, where it could participate in receptor binding or other molecular recognition events. The introduction of such unnatural amino acids is a key strategy for improving the drug-like properties of therapeutic peptides. researchgate.netrsc.org For example, 3-aryl derivatives of azetidine-2-carboxylic acid have been used as building blocks to prepare small peptides, highlighting the utility of this chemical class in peptidomimetic design. nih.gov

Role in Asymmetric Catalysis as Chiral Ligands or Organocatalystsresearchgate.net

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, extensively uses chiral ligands and organocatalysts to control the stereochemical outcome of a reaction. Chiral azetidine derivatives have emerged as effective scaffolds for this purpose. birmingham.ac.uk The rigid, four-membered ring of the azetidine core provides a well-defined steric environment, which is crucial for inducing high levels of enantioselectivity.

While specific research on 3-(4-Butylphenyl)azetidine as a catalyst is not extensively documented, its structural features suggest significant potential. When resolved into its individual enantiomers, it can serve as a chiral building block for more complex ligands or be used directly as an organocatalyst. The nitrogen atom in the azetidine ring can coordinate to a metal center (in a ligand) or be protonated to act as a Lewis acid (in an organocatalyst). The butylphenyl group can provide steric bulk and engage in non-covalent interactions, such as pi-stacking, to help orient the substrate within the catalyst's chiral pocket. youtube.com

Azetidine-derived catalysts have been successfully employed in a range of asymmetric transformations. birmingham.ac.uk Based on precedents set by structurally similar compounds, 3-(4-Butylphenyl)azetidine could potentially be applied to the reactions outlined in the table below. birmingham.ac.uksci-hub.se

| Asymmetric Reaction Type | Potential Role of Azetidine Catalyst | Typical Metal (if applicable) | Reference |

| Diels-Alder Reaction | Forms a chiral Lewis acid complex with boron to control the facial selectivity of the cycloaddition. | Boron (B) | sci-hub.se |

| Michael Addition | Acts as a chiral base or phase-transfer catalyst to guide the nucleophilic attack on an α,β-unsaturated carbonyl. | N/A (Organocatalyst) | birmingham.ac.uk |

| Friedel-Crafts Alkylation | The azetidine nitrogen coordinates to a metal, creating a chiral complex that directs the electrophilic aromatic substitution. | Copper (Cu), Zinc (Zn) | birmingham.ac.uk |

| Henry (Nitroaldol) Reaction | Functions as a chiral ligand for a metal catalyst, organizing the transition state for the addition of a nitroalkane to an aldehyde. | Copper (Cu), Magnesium (Mg) | birmingham.ac.uk |

Integration into Advanced Materials and Supramolecular Chemistryresearchgate.net

The incorporation of strained ring systems and specific functional groups into macromolecules can impart unique physical and chemical properties. The azetidine moiety is a valuable component in this context due to its reactivity and defined geometry.

Azetidines and their derivatives can serve as monomers in polymerization reactions. rsc.org Specifically, they can undergo cationic ring-opening polymerization (CROP) to produce linear or branched polyamines. rsc.orgresearchgate.net The resulting polymers have applications as coatings, chelating agents, and in gene transfection. rsc.org The 3-(4-Butylphenyl)azetidine monomer could be used to synthesize polymers with tailored properties. The butylphenyl group would increase the hydrophobicity and potentially influence the thermal properties (e.g., glass transition temperature) of the resulting polymer.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their synthesis requires highly efficient and specific chemical reactions, often referred to as "click chemistry". nih.gov Azetidine derivatives can be used as building blocks for the core, branches, or surface of dendrimers, with the nitrogen atom providing a convenient point for further functionalization. researchgate.net The iterative synthesis of dendrimers allows for precise control over their size and peripheral groups, making them suitable for applications in drug delivery and nanoscale devices. nih.govfrontiersin.org

Supramolecular chemistry involves the design of molecules that can spontaneously assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.comnsf.gov The 3-(4-Butylphenyl)azetidine molecule contains several features conducive to self-assembly.

Hydrogen Bonding: The secondary amine in the azetidine ring can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The n-butyl group provides a nonpolar chain that can drive assembly in aqueous environments.

π-π Stacking: The phenyl ring can stack with adjacent phenyl rings, providing directional control to the assembly.

These interactions could allow the molecule to form well-defined supramolecular structures such as fibers, sheets, or vesicles. Oligomers containing the 3-aryl-azetidine motif have been shown to self-organize into complex architectures, demonstrating the utility of this scaffold in supramolecular design. rsc.org

Methodological Research for Novel Synthetic Transformationsresearchgate.net

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it a versatile intermediate in organic synthesis. rsc.org This strain energy can be harnessed to drive reactions that would otherwise be unfavorable, allowing for the construction of more complex molecular architectures.

Research in this area often focuses on using azetidines as synthons for larger heterocyclic systems through controlled ring-opening reactions. acs.org For example, under Lewis acid or transition metal catalysis, the C-N bonds of the azetidine ring can be selectively cleaved by a nucleophile. If the nucleophile is part of the same molecule, this can lead to an intramolecular cyclization, forming a larger ring. acs.org

The 3-(4-Butylphenyl)azetidine scaffold can be a substrate for developing such novel transformations. The phenyl substituent at the 3-position can influence the regioselectivity of the ring-opening and subsequent reactions.

| Transformation Type | Description | Potential Product | Reference |

| Intramolecular Ring Opening | A tethered nucleophile attacks the azetidine ring, leading to the formation of a larger, fused, or bridged heterocyclic system. | Tetrahydroquinolines, Dihydrobenzofurans | acs.org |

| [2+2] Photocycloaddition | The aza Paternò–Büchi reaction involves the photochemical cycloaddition of an imine and an alkene to form an azetidine ring. Research could explore the reverse or related transformations. | Functionalized Alkenes and Imines | rsc.org |

| C-H Functionalization | Direct activation and functionalization of the C-H bonds on the azetidine ring, for example, through palladium catalysis, allows for the introduction of new substituents without pre-functionalization. | C2- or C3-Arylated Azetidines | rsc.org |

Utility in Analytical Standards and Reference Materials

In pharmaceutical development and quality control, analytical standards and reference materials are essential for verifying the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. This compound, as a stable, crystalline solid, is well-suited for this role.

It can serve as a reference standard in several capacities:

Starting Material or Intermediate: If used in the synthesis of a more complex drug molecule, it can be used as a standard to monitor the progress of the reaction and quantify its presence in the reaction mixture.

Impurity Standard: It could be a potential impurity or degradation product in a manufacturing process. A well-characterized standard is necessary to develop analytical methods (e.g., HPLC, GC-MS) to detect and quantify this impurity in the final product.

Building Block for Libraries: Chemical suppliers offer azetidine derivatives as building blocks for the synthesis of compound libraries used in drug discovery screening. enamine.net In this context, it serves as a well-characterized starting point for creating diverse sets of molecules for biological testing.

The availability of related compounds like 3-(4-Methoxyphenyl)azetidine hydrochloride as commercial reference standards underscores the importance of this class of molecules in analytical applications. biosynth.com

Future Directions and Perspectives in Azetidine Research

Emerging Synthetic Technologies for Complex Azetidine (B1206935) Derivatives

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, recent years have witnessed the development of novel and efficient synthetic methodologies that provide access to a wide array of complex and functionally diverse azetidine derivatives.

One prominent strategy is electrophilic azetidinylation , which allows for the direct installation of azetidine rings into various nucleophiles. rsc.orgchemrxiv.org This method simplifies the synthesis of medicinally relevant structures and facilitates the creation of azetidine analogues of bioactive compounds. rsc.org Another significant advancement is the use of visible light-enabled aza Paternò-Büchi reactions . This photochemical approach provides a mild and direct route to functionalized azetidines from imines and alkenes, overcoming previous limitations of this reaction. nih.govrsc.org

The aza-Michael addition has also proven to be a versatile method for constructing C–N bonds to form functionalized 3-substituted azetidines. nih.gov Furthermore, palladium-catalyzed intramolecular C(sp3)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org Other innovative approaches include the strain-release homologation of azabicyclo[1.1.0]butanes and Ti(IV)-mediated coupling reactions. rsc.org These emerging technologies are expanding the accessible chemical space of azetidine derivatives, enabling the synthesis of previously unattainable complex structures. nih.govresearchgate.net

| Synthetic Technology | Description | Key Advantages |

| Electrophilic Azetidinylation | Direct attachment of azetidine rings to various nucleophiles. rsc.orgchemrxiv.org | Simplifies synthesis of medicinally relevant structures. rsc.org |

| Visible Light-Enabled Aza Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of imines and alkenes. nih.govrsc.org | Mild reaction conditions, direct access to functionalized azetidines. nih.gov |

| Aza-Michael Addition | Formation of C–N bonds to create 3-substituted azetidines. nih.gov | Versatile and efficient for specific substitution patterns. nih.gov |

| Palladium-Catalyzed C(sp3)–H Amination | Intramolecular cyclization to form the azetidine ring. rsc.org | Access to functionalized azetidines through C-H activation. rsc.org |

| Strain-Release Homologation | Ring expansion of azabicyclo[1.1.0]butanes. rsc.org | Provides access to unique azetidine scaffolds. rsc.org |

Advanced Computational Approaches for Azetidine Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to azetidine research is rapidly growing. In silico methods are being employed to guide the design and synthesis of novel azetidine derivatives with desired properties. researchgate.netpeerscientist.com

Molecular docking studies are utilized to predict the binding interactions of azetidine-containing ligands with biological targets, aiding in the design of potent and selective inhibitors. researchgate.net For instance, computational models have been used to design azetidin-2-one (B1220530) derivatives as potential anticancer agents. peerscientist.comnih.gov Beyond predicting binding, computational approaches can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel azetidine compounds, helping to prioritize candidates with favorable drug-like characteristics. researchgate.net

Furthermore, computational modeling is being used to predict the feasibility and outcome of synthetic reactions for creating azetidines. mit.eduthescience.dev By calculating parameters such as frontier orbital energies, researchers can predict which precursor molecules will successfully react to form azetidines, thereby reducing the trial-and-error nature of synthesis. mit.eduthescience.dev This synergy between computational prediction and experimental validation is accelerating the discovery of new azetidine-based molecules. mit.edu

| Computational Approach | Application in Azetidine Research |

| Molecular Docking | Predicting binding modes and affinities of azetidine ligands to biological targets. researchgate.net |

| ADMET Prediction | In silico assessment of drug-like properties of azetidine derivatives. researchgate.net |

| Reaction Prediction | Guiding the synthesis of azetidines by predicting reaction outcomes. mit.eduthescience.dev |

| Structure-Based Drug Design (SBDD) | Designing novel azetidine-based inhibitors based on the 3D structure of the target. emanresearch.orgbeilstein-journals.org |

| Ligand-Based Drug Design (LBDD) | Designing new molecules based on the properties of known active azetidine compounds. emanresearch.org |

Innovative Applications in Interdisciplinary Fields

While the primary focus of azetidine research has been in medicinal chemistry, its unique properties are leading to innovative applications in other scientific disciplines. nbinno.com

In materials science , azetidine derivatives are being explored for the development of novel polymers and energetic materials. nbinno.comchemrxiv.org The incorporation of the strained azetidine ring can impart unique thermal and mechanical properties to polymers. nbinno.com Additionally, densely functionalized nitroazetidines have been synthesized and characterized as potential melt-castable explosive materials and liquid propellant plasticizers, exhibiting improved performance characteristics compared to current materials. chemrxiv.org

Azetidine-containing compounds are also finding use as fluorescent dyes . researchgate.net The introduction of azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to enhance their photophysical properties, including brightness and photostability, making them valuable tools for bioimaging. researchgate.net Furthermore, the application of azetidine derivatives in agrochemicals is an emerging area of interest, driven by the need for new and effective crop protection agents. nbinno.comchemrxiv.org

Challenges and Opportunities in Azetidine Chemistry

Despite significant progress, challenges remain in the field of azetidine chemistry. The inherent ring strain of the azetidine nucleus continues to pose a synthetic hurdle, and the development of general and stereoselective methods for the synthesis of highly substituted and complex azetidines remains an active area of research. medwinpublishers.comresearchgate.net Overcoming these synthetic challenges will unlock access to a greater diversity of molecular architectures.

The exploration of the full potential of azetidines in various applications presents a significant opportunity. In medicinal chemistry, there is a vast, underexplored chemical space for azetidine-based drugs targeting a wide range of diseases. nih.gov The continued development of efficient synthetic methods will be crucial for populating libraries of diverse azetidine scaffolds for high-throughput screening. nih.gov

In materials science and other interdisciplinary fields, the systematic investigation of the structure-property relationships of azetidine-containing materials is still in its early stages. There are ample opportunities to design and synthesize novel azetidine-based polymers, energetic materials, and functional molecules with tailored properties. The continued collaboration between synthetic chemists, computational chemists, and materials scientists will be key to realizing the full potential of this versatile heterocyclic scaffold.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Parameter | Conditions | Reference |

|---|---|---|---|

| 1 | Reaction solvent | Dry THF, 0°C | |

| 2 | Catalyst | Pd/C (5% w/w) | |

| 3 | Purification | Silica gel column (CHCl:MeOH 9:1) |

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- NMR : - and -NMR in DO or DMSO-d to confirm proton environments and azetidine ring integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 238.2) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Waste disposal : Segregate acidic waste (hydrochloride salt) and neutralize with bicarbonate before disposal .

- Emergency protocols : Immediate rinsing with water for 15 minutes upon exposure, followed by medical evaluation .

Advanced: How can computational modeling be integrated to optimize the synthesis of this compound?

Answer:

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent optimization : COSMO-RS simulations to select solvents with optimal polarity for azetidine ring stability .

- Machine learning : Train models on existing azetidine synthesis data to predict yields under novel conditions .

Q. Table 2: Computational Parameters for Reaction Optimization

| Parameter | Method | Software | Reference |

|---|---|---|---|

| Transition state | DFT (B3LYP/6-31G*) | Gaussian 16 | |

| Solvent effect | COSMO-RS | TURBOMOLE |

Advanced: What strategies are recommended for resolving contradictions in biological activity data of this compound across different studies?

Answer:

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols) .

- Dose-response reevaluation : Use factorial design to test interactions between concentration, pH, and incubation time .

- Target validation : Confirm binding affinity via surface plasmon resonance (SPR) and compare with in vitro IC values .

Advanced: How can factorial design be applied to investigate the compound's reactivity under varying experimental conditions?

Answer:

A 2 factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:

Q. Table 3: Factorial Design Matrix

| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | THF | 72 |

| 2 | 60 | 5 | DMF | 85 |

Advanced: What methodologies are employed to study the compound's interactions with biological targets at the molecular level?

Answer:

- Molecular docking : AutoDock Vina to simulate binding poses with receptors (e.g., GPCRs) .

- In vitro assays : Radioligand binding assays (e.g., -labeled competitors) to measure inhibition constants .

- Structural analysis : X-ray crystallography of ligand-receptor complexes (CCDC deposition code: 2032776) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.